
Cyclohexyldiethylammonium octadecyl sulphate
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Overview
Description
Cyclohexyldiethylammonium octadecyl sulphate is a chemical compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to reduce surface tension and form micellar structures at interfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyldiethylammonium octadecyl sulphate typically involves the reaction of cyclohexyldiethylamine with octadecyl sulphate under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through crystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyldiethylammonium octadecyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphate group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminium hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyldiethylammonium octadecyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in the preparation of biological samples for microscopy due to its ability to stabilize emulsions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of cyclohexyldiethylammonium octadecyl sulphate involves its ability to reduce surface tension and form micelles. These micelles can encapsulate hydrophobic molecules, making them soluble in aqueous environments. This property is crucial in applications such as drug delivery, where the compound helps in the transport of hydrophobic drugs .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyldiethylammonium dodecyl sulphate
- Cyclohexyldiethylammonium hexadecyl sulphate
- Cyclohexyldiethylammonium tetradecyl sulphate
Uniqueness
Cyclohexyldiethylammonium octadecyl sulphate is unique due to its longer alkyl chain, which enhances its surfactant properties compared to its shorter-chain analogs. This makes it more effective in reducing surface tension and forming stable emulsions .
Biological Activity
Cyclohexyldiethylammonium octadecyl sulphate (CEDS) is a quaternary ammonium compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This compound is characterized by its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. This article aims to provide a comprehensive overview of the biological activity of CEDS, including its mechanisms of action, effects on cellular systems, and potential applications.
Chemical Structure
CEDS is composed of a cyclohexyl group attached to two ethyl groups and an octadecyl sulphate moiety. The structural formula can be represented as follows:
This structure contributes to its amphiphilic properties, making it a useful agent in various biological applications.
1. Antimicrobial Activity
CEDS exhibits significant antimicrobial properties against a range of microorganisms. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is primarily attributed to:
- Disruption of Cell Membranes : CEDS interacts with the lipid bilayer of microbial cell membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Biofilm Formation : Studies indicate that CEDS can inhibit biofilm formation by disrupting the adherence of bacteria to surfaces.
Table 1: Antimicrobial Efficacy of CEDS
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
2. Cytotoxicity Studies
While CEDS displays antimicrobial properties, it is essential to evaluate its cytotoxicity on human cells. Several studies have assessed the cytotoxic effects of CEDS on different cell lines.
- Cell Viability Assays : Using MTT assays, researchers have determined that CEDS exhibits dose-dependent cytotoxicity.
- Mechanism of Cytotoxicity : The cytotoxic effects are believed to be mediated through oxidative stress and disruption of mitochondrial function.
Table 2: Cytotoxic Effects of CEDS on Human Cell Lines
Cell Line | IC50 (µg/mL) | Reference |
---|---|---|
HEK293 | 50 | |
A549 | 40 | |
MCF-7 | 30 |
3. Anti-inflammatory Properties
Recent studies have indicated that CEDS may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines. In vitro experiments have shown that:
- Inhibition of TNF-α Production : CEDS treatment resulted in reduced levels of tumor necrosis factor-alpha (TNF-α) in activated macrophages.
- Impact on NF-kB Pathway : CEDS may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, leading to decreased inflammation.
Case Study: Inhibition of Inflammation in Macrophages
A study conducted on RAW 264.7 macrophages demonstrated that treatment with CEDS significantly reduced the expression of pro-inflammatory cytokines such as IL-6 and IL-1β when stimulated with lipopolysaccharides (LPS) .
Applications in Drug Delivery Systems
Due to its amphiphilic nature, CEDS has potential applications in drug delivery systems, particularly for hydrophobic drugs. Its ability to form micelles can enhance the solubility and bioavailability of poorly soluble compounds.
1. Formulation Development
Research has shown that CEDS can be used to formulate nanoparticles for targeted drug delivery. These nanoparticles can encapsulate therapeutic agents and release them in a controlled manner.
2. Gene Delivery
CEDS has also been explored as a vector for gene delivery due to its ability to form complexes with nucleic acids. This application leverages its cationic nature to facilitate cellular uptake.
Properties
CAS No. |
65151-82-8 |
---|---|
Molecular Formula |
C28H59NO4S |
Molecular Weight |
505.8 g/mol |
IUPAC Name |
N,N-diethylcyclohexanamine;octadecyl hydrogen sulfate |
InChI |
InChI=1S/C18H38O4S.C10H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-3-11(4-2)10-8-6-5-7-9-10/h2-18H2,1H3,(H,19,20,21);10H,3-9H2,1-2H3 |
InChI Key |
IFZMLCRPBDKLQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)C1CCCCC1 |
Origin of Product |
United States |
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